molecular formula C16H14N2S B11108146 2-{[(E)-(4-methylphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[(E)-(4-methylphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B11108146
M. Wt: 266.4 g/mol
InChI Key: OBDVAFKJTXUBIV-VCHYOVAHSA-N
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Description

This compound belongs to the class of thiophene derivatives . Its IUPAC name is 2-{[(E)-(4-methylphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile . Let’s break down its structure:

    Molecular Formula: CHNS

    Molecular Weight: Approximately 266.36 g/mol

    Chemical Structure:

Preparation Methods

Synthesis Routes: One method for synthesizing this compound involves the Gewald reaction, which constructs poly-substituted 2-aminothiophenes. Here’s how it works:

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Reagents like sulfur, bases (e.g., EtNH), and solvents play crucial roles.

    Major Products: These reactions yield substituted 2-aminothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: May have pharmacological applications.

    Industry: Employed in materials science and pharmaceutical research.

Mechanism of Action

The precise mechanism remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2-[(E)-(4-methylphenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)10-18-16-14(9-17)13-3-2-4-15(13)19-16/h5-8,10H,2-4H2,1H3/b18-10+

InChI Key

OBDVAFKJTXUBIV-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCC3)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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